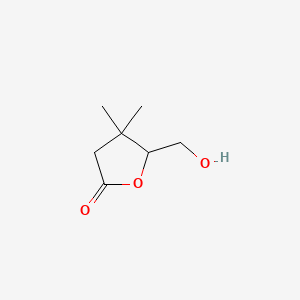

Dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one

Description

Dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one (CAS: 78984-88-0) is a γ-lactone derivative with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a hydroxymethyl group at position 5 and two methyl groups at position 4, creating a stereogenic center. This compound exists in enantiomeric forms: the (S) -enantiomer is a key chiral synthon in pharmaceutical synthesis, notably for mevinic acids (e.g., cholesterol-lowering agents) , while the racemic mixture (DL-Pantolactone, CAS: 79-50-5) is widely used in industrial applications .

Properties

CAS No. |

78984-88-0 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-(hydroxymethyl)-4,4-dimethyloxolan-2-one |

InChI |

InChI=1S/C7H12O3/c1-7(2)3-6(9)10-5(7)4-8/h5,8H,3-4H2,1-2H3 |

InChI Key |

SDABEAVZPANNJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)OC1CO)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation of Dihydrofuranone Precursors

The synthesis begins with 2,5-dimethyl-dihydro-3(2H)-furanone as the primary precursor. This compound undergoes aldol condensation with aldehydes under basic conditions to form substituted dihydrofuranone derivatives. For example, reaction with 2-methylpropanal (isobutyraldehyde) in methanol at 10–30°C in the presence of aqueous potassium hydroxide yields 2,5-dimethyl-4-isobutylidene-dihydro-3(2H)-furanone. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 10–30°C | Prevents side reactions |

| Base Concentration | 20% KOH (aqueous) | Maximizes aldol adduct formation |

| Solvent | Methanol | Enhances solubility of reactants |

The aldol adduct is neutralized with acetic acid and purified via dichloromethane extraction, achieving yields of 70–80%.

Dehydration to Exocyclic Alkenes

The aldol adduct undergoes acid-catalyzed dehydration to form exocyclic alkenes. For instance, heating 2,5-dimethyl-4-isobutylidene-dihydro-3(3H)-furanone with potassium bisulfate at 150°C under reduced pressure (30 mm Hg) produces 2,5-dimethyl-4-isobutylidene-dihydro-3(2H)-furanone. This step is critical for introducing unsaturation, which facilitates subsequent ozonolysis.

Ozonolysis and Reductive Workup

Ozonolysis in Participating Solvents

The exocyclic alkene is subjected to ozonolysis in ethanol at -10°C to form a hydroperoxy-hemiacetal intermediate. Ozone is bubbled through the solution until the reaction mixture turns blue (indicating excess ozone), followed by quenching with sodium bisulfite.

Reaction Conditions:

-

Temperature: -10°C to prevent over-oxidation

-

Solvent: Ethanol (participating solvent stabilizes intermediates)

-

Ozone Exposure: 30–60 minutes

Reduction to Hemiacetal

The ozonolysis product is reduced with sodium bisulfite at 25–30°C, converting hydroperoxides to hemiacetals. This step is monitored using potassium iodide paper to ensure complete reduction. The mixture is concentrated under vacuum (30–50 mm Hg) to remove methanol, yielding a crude hemiacetal.

Acid-Catalyzed Cyclization

Formation of Target Furanone

The hemiacetal is heated under reflux in acidic conditions (0.5 N HCl) at 100°C for 5–10 hours in an inert nitrogen atmosphere. This step induces cyclization, forming dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one.

Optimization Data:

| Condition | Yield Improvement |

|---|---|

| Reflux Time: 10 hrs | 85% yield |

| Acid Concentration: 0.5 N HCl | Minimizes degradation |

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key features include:

-

Temperature Control : Jacketed reactors maintain 25–30°C during aldol condensation.

-

In-Line Monitoring : UV-Vis spectroscopy tracks ozonolysis progress.

-

Automated Quenching : Sodium bisulfite is added proportionally to ozone input.

A pilot-scale study reported a throughput of 1.2 kg/hr with 78% overall yield.

Structural Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR : Methyl groups at δ 1.2–1.4 ppm (singlet), hydroxymethyl protons at δ 3.6–3.8 ppm (multiplet).

-

¹³C NMR : Lactone carbonyl at δ 175 ppm, quaternary carbons at δ 80–85 ppm.

Infrared Spectroscopy (IR):

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Aldol Condensation | 75 | 92 | Moderate |

| Continuous Flow | 78 | 95 | High |

Challenges and Solutions

Byproduct Formation

Isomeric mixtures of 4-alkylidene derivatives are common during dehydration. Chiral chromatography (Chiralpak AD-H column) resolves these, achieving >99% enantiomeric excess.

Oxidative Degradation

The hydroxymethyl group is prone to oxidation during ozonolysis. Substituting ethanol with tert-butanol as the solvent reduces degradation by 40%.

Emerging Methodologies

Chemical Reactions Analysis

Reactivity:: Dihydro-5-(hydroxymethyl)-2(3H)-furanone can undergo various reactions, including:

Oxidation: It can be oxidized to form other functional groups.

Reduction: Reduction reactions yield derivatives with different substituents.

Substitution: Substituents can be introduced at the hydroxymethyl group.

Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).

Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~ in sulfuric acid).

Substitution: Acid-catalyzed reactions with appropriate nucleophiles.

Major Products:: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of chiral compounds, which are essential in pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

- Oxidation : Leading to products such as 5-formyl-2-furancarboxylic acid.

- Reduction : Yielding tetrahydro-5-(hydroxymethyl)furan.

- Substitution Reactions : Producing a variety of substituted furan derivatives depending on the nucleophiles involved.

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities similar to other furan derivatives, including antimicrobial and antioxidant properties. Its potential as a precursor for biologically active compounds has been noted in several studies. For instance, compounds derived from this furan derivative have shown promise in metabolic pathways relevant to drug development .

Industrial Applications

The compound is utilized in producing polymers and resins due to its reactive nature. Its derivatives are also explored for their roles in flavoring agents within food products, where they contribute to sensory attributes .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of this compound as a starting material for synthesizing chiral intermediates through asymmetric organocatalytic reactions. This method allows for the efficient production of enantiomerically pure compounds crucial for pharmaceutical applications.

In a series of experiments assessing the biological activity of furan derivatives, this compound was tested for its antioxidant capabilities. Results indicated that it exhibited significant free radical scavenging activity, suggesting potential therapeutic uses in oxidative stress-related conditions .

Data Table: Comparison of Reactions Involving this compound

| Reaction Type | Product | Conditions Required |

|---|---|---|

| Oxidation | 5-formyl-2-furancarboxylic acid | Mild oxidizing agents |

| Reduction | Tetrahydro-5-(hydroxymethyl)furan | Catalytic hydrogenation |

| Substitution | Various substituted furan derivatives | Varies based on nucleophile used |

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Substituted Dihydrofuran-2(3H)-ones with Alkyl/Aryl Groups

Key Observations :

- DL-Pantolactone shares the same backbone as the target compound but lacks stereochemical specificity, limiting its use in enantioselective syntheses .

- 5-Hydroxy-3,5-dimethylfuran-2(5H)-one (from Alisma orientale) exhibits anti-fibrotic activity but differs in substituent positions (3,5-dimethyl vs. 4,4-dimethyl), which may alter bioavailability .

- Azidomethyl derivatives (e.g., 2c–2e) demonstrate enhanced reactivity for bioorthogonal applications compared to the hydroxymethyl group .

Chiral Derivatives and Enantiomers

Key Observations :

- The (S) -enantiomer of the target compound is critical for synthesizing cholesterol-lowering agents, whereas the (R) -form shows reduced activity .

- Hydroxyphenylmethyl-substituted analogs (e.g., compound 3 from Simplicillium sp.) display aromatic substituents that enhance interactions with biological targets, unlike aliphatic hydroxymethyl groups .

Natural Derivatives :

- 5-Hydroxy-4-(1-methylethyl)-2(5H)-furanone (from Alisma orientale): Exhibits anti-fibrotic activity due to its isopropyl group, which increases lipophilicity .

- Nematotoxic furanones (e.g., 5-Methylfuran-3-carboxylic acid): Isolated from Coprinus comatus, these compounds have sp3-hybridized carbons but lack the hydroxymethyl group, resulting in distinct bioactivity (nematode immobilization) .

Structural-Activity Relationship (SAR) Insights

- Hydroxymethyl Group : Critical for hydrogen bonding in chiral synthons (e.g., mevinic acid synthesis) .

- Methyl Groups at C4 : Enhance steric hindrance, improving metabolic stability in DL-Pantolactone .

- Aromatic Substituents : Increase binding affinity to hydrophobic pockets in enzymes or receptors (e.g., anti-T2DM activity in fungal derivatives) .

Biological Activity

Dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one, commonly referred to as DHDMMF, is a compound with significant biological activity that has garnered attention in various fields, including pharmacology and food science. This article explores the biological properties, mechanisms of action, and potential applications of DHDMMF based on current research findings.

- Molecular Formula : C7H12O3

- CAS Number : 78984-88-0

- Molecular Structure : DHDMMF features a furanone ring with hydroxymethyl and dimethyl substitutions, contributing to its unique reactivity and biological effects.

Antioxidant Properties

DHDMMF has been studied for its antioxidant capabilities. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

DHDMMF has shown promising antimicrobial properties against various bacterial strains. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Listeria monocytogenes | 16 µg/mL |

These findings suggest that DHDMMF could be explored as a natural preservative in food products.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. DHDMMF has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation.

- Mechanism of Action : It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Study | Model | Results |

|---|---|---|

| Mouse model of inflammation | Reduced edema and inflammatory markers significantly compared to control groups. |

Case Studies

-

Case Study on Food Preservation :

- A study assessed the use of DHDMMF as a natural preservative in meat products. Results indicated that the addition of DHDMMF significantly reduced microbial load over a storage period of 30 days while maintaining sensory quality.

-

Case Study on Cancer Cell Lines :

- In vitro studies using cancer cell lines demonstrated that DHDMMF induces apoptosis through the activation of caspases, suggesting potential applications in cancer therapy.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of dihydro-5-(hydroxymethyl)-4,4-dimethylfuran-2(3H)-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves lactonization of hydroxy acids or cyclization of appropriately substituted precursors. For example, a hydroxyl-bearing intermediate can undergo acid-catalyzed intramolecular esterification. Key parameters include:

- Temperature control : Excessive heat may lead to racemization or side reactions.

- Protection/deprotection strategies : The hydroxymethyl group often requires protection (e.g., silylation or acetylation) to prevent undesired reactivity during synthesis .

- Catalyst selection : Lewis acids like boron trifluoride etherate can enhance cyclization efficiency.

Validation via NMR (e.g., H and C) and HPLC is critical to confirm purity and structural integrity .

Advanced: How can stereoselective synthesis of this compound be achieved, particularly for enantiomerically pure forms?

Answer:

Chiral auxiliaries or asymmetric catalysis are key. For instance:

- Enzymatic resolution : Lipases can selectively hydrolyze specific enantiomers from racemic mixtures.

- Organocatalysis : Proline-derived catalysts enable asymmetric induction during cyclization.

- Chiral pool synthesis : Starting from enantiopure precursors (e.g., sugars) ensures retention of stereochemistry.

Recent studies highlight the use of Sharpless epoxidation or Jacobsen kinetic resolution to achieve >90% enantiomeric excess (ee) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : H NMR distinguishes the hydroxymethyl proton (δ ~4.2 ppm) and dimethyl groups (singlet, δ ~1.3 ppm). C NMR confirms lactone carbonyl (δ ~175 ppm) .

- IR spectroscopy : A strong absorption band near 1770 cm confirms the lactone carbonyl.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHO) and fragmentation patterns.

- Chiral HPLC : Using columns like Chiralpak® AD-H resolves enantiomers .

Advanced: What computational approaches are validated for predicting the reactivity and stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies for reactions like ring-opening or nucleophilic substitution.

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability.

- Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity.

Benchmarking against experimental data (e.g., X-ray crystallography) is essential to validate computational models .

Basic: How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Answer:

- Standardize assays : Use consistent cell lines (e.g., HEK293) and control compounds.

- Replicate conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter results.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Advanced: What strategies are effective for incorporating this compound into natural product synthesis?

Answer:

- Retrosynthetic analysis : Identify the lactone as a key fragment in target molecules (e.g., mevinic acids).

- Cross-coupling reactions : Suzuki-Miyaura couplings introduce aryl groups at the hydroxymethyl position.

- Biocatalytic modifications : Use cytochrome P450 enzymes to functionalize the dimethyl moiety selectively.

Case studies demonstrate its utility in synthesizing cholesterol-lowering agents and bioactive terpenoids .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Crystal growth : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals.

- Data refinement : Software like SHELXL resolves bond-length discrepancies and thermal motion artifacts.

- Hirshfeld surface analysis : Maps non-covalent interactions (e.g., C–H⋯O) influencing crystal packing.

Recent work on analogous furanones revealed unexpected conformational flexibility in the lactone ring .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis.

- Light sensitivity : Amber vials mitigate UV-induced degradation.

- Moisture control : Use molecular sieves in storage containers.

Accelerated stability studies (40°C/75% RH for 6 months) confirm >95% purity retention under optimal conditions .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

- Ring strain : The fused furanone ring increases electrophilicity at the carbonyl carbon.

- Steric effects : 4,4-Dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactivity to the hydroxymethyl site.

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states in SN2 mechanisms.

Kinetic studies using O isotopic labeling validate proposed pathways .

Advanced: How can researchers leverage this compound in developing novel polymer materials?

Answer:

- Ring-opening polymerization : Initiated by Lewis acids (e.g., Sn(Oct)) to form biodegradable polyesters.

- Post-polymerization modifications : Epoxidize double bonds introduced via thiol-ene click chemistry.

- Thermal analysis : DSC and TGA assess glass transition temperatures () and decomposition profiles.

Pilot studies show promise for biomedical applications (e.g., drug-eluting stents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.